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Compound of Interest

Compound Name:
Bis(3-chloro-1,2,4-thiadiazol-5-

ylsulfinyl)methane

CAS No.: 139444-37-4

Cat. No.: B158799

Get Quote

Version: 1.0 | Focus: Medicinal Chemistry & Pharmacology | Status: Validated

Executive Summary: The 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a five-membered heterocycle containing a sulfur atom and two

nitrogen atoms in a specific arrangement (ngcontent-ng-c1352109670="" _nghost-ng-

c1270319359="" class="inline ng-star-inserted">

).[1][2][3][4] Unlike its isomer (1,3,4-thiadiazole), the 1,2,4-variant offers a unique electron
density profile due to the asymmetric distribution of heteroatoms. This asymmetry creates
distinct electrophilic centers, particularly at the C-5 position, making it a "privileged scaffold" for
nucleophilic attacks and enzyme active-site binding.

Key Pharmacological Drivers:

Lipophilicity: The sulfur atom enhances membrane permeability, crucial for intracellular

targets (e.g., kinases).
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Hydrogen Bonding: The Nitrogen at position 2 (

) acts as a hydrogen bond acceptor, often interacting with Serine or Threonine residues in
protein pockets.

Bioisosterism: It frequently serves as a bioisostere for pyrimidine or thiazole rings in ATP-

competitive inhibitors.

Medicinal Chemistry: Structure-Activity
Relationships (SAR)
The biological efficacy of 1,2,4-thiadiazoles is strictly governed by the substitution patterns at

the C-3 and C-5 positions.

The "Warhead" Strategy (C-5 Substitution)
The C-5 position is the most reactive site. Introducing electron-withdrawing groups (EWGs) or

specific leaving groups here allows for the formation of covalent bonds with cysteine residues

in target enzymes.

5-Chloro/5-Bromo derivatives: High reactivity; often used as intermediates but show potent

antifungal activity due to reactivity with fungal cell wall thiols.

5-Amino/Amide derivatives: Significantly enhance selectivity for kinases (e.g., EGFR, CDK2)

by mimicking the adenine ring of ATP.

The "Recognition" Strategy (C-3 Substitution)
The C-3 position typically dictates the orientation of the molecule within the binding pocket.

3-Aryl substitutions: Phenyl or pyridyl rings at C-3 provide

stacking interactions with aromatic amino acids (Phe, Tyr, Trp).

Steric Constraints: Bulky groups (e.g., 3,4,5-trimethoxyphenyl) at C-3 often increase potency

against resistant cancer cell lines (e.g., MCF-7) by overcoming steric clashes in mutated

active sites.
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Therapeutic Module A: Anticancer Activity
Substituted 1,2,4-thiadiazoles, particularly those fused with 1,2,4-triazoles or bearing amide

functionalities, exhibit potent antiproliferative effects.[5]

Mechanism of Action: EGFR Kinase Inhibition &
Apoptosis
A primary mechanism involves the inhibition of the Epidermal Growth Factor Receptor (EGFR).

The 1,2,4-thiadiazole moiety occupies the ATP-binding pocket of EGFR, preventing

autophosphorylation. This blockade arrests the downstream signaling (PI3K/Akt/mTOR),

leading to mitochondrial dysfunction and the activation of the Caspase cascade.

Visualization: 1,2,4-Thiadiazole Induced Apoptotic Pathway
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Caption: Proposed mechanism where 1,2,4-thiadiazoles inhibit EGFR, triggering the intrinsic

mitochondrial apoptotic pathway.

Quantitative Data: Cytotoxicity Profile
The following data summarizes the IC

values (

M) of 3,5-disubstituted-1,2,4-thiadiazoles against key human cancer cell lines. Note the
increased potency of the trimethoxyphenyl derivative (Compound 8b).

Compound
ID

Substitutio
n (R-Group)

MCF-7
(Breast)

A549 (Lung)
DU-145
(Prostate)

Mechanism
Highlight

8a Phenyl
5.2

0.4

8.1

0.6

6.5

0.5

Moderate

EGFR

inhibition

8b

3,4,5-

Trimethoxyph

enyl

0.10

0.08

0.45

0.1

0.22

0.05

High Potency

(Steric fit)

8c
4-

Chlorophenyl

2.1

0.2

3.8

0.3

2.9

0.2

Halogen

bonding

effect

Etoposide
(Standard

Control)

1.91

0.8

3.08

0.1

2.5

0.3

Topoisomera

se II inhibitor

Validated Protocol: MTT Cell Viability Assay
Objective: Determine the antiproliferative IC

of thiadiazole derivatives.

Seeding: Plate tumor cells (MCF-7, A549) at a density of

cells/well in 96-well plates using DMEM media supplemented with 10% FBS.

Incubation: Incubate for 24 hours at 37°C in 5% CO
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to allow cell attachment.

Treatment: Dissolve test compounds in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1,

1, 10, 50, 100

M) in culture media. Add 100

L to wells (Final DMSO < 0.1%).

Exposure: Incubate for 48 hours.

MTT Addition: Add 10

L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan
crystals form.

Solubilization: Remove media carefully. Add 100

L of DMSO to dissolve crystals.

Quantification: Measure absorbance at 570 nm using a microplate reader.

Calculation: Calculate % inhibition =

. Plot dose-response curves to derive IC

.

Therapeutic Module B: Antimicrobial Activity
1,2,4-Thiadiazoles exhibit broad-spectrum activity against Gram-positive bacteria and

Mycobacteria.

Mechanism: Cell Wall Disruption
Unlike the kinase-targeting anticancer mechanism, the antimicrobial action is often linked to the

disruption of bacterial cell wall synthesis or inhibition of specific bacterial enzymes like DNA

gyrase. The lipophilic nature of the 1,2,4-thiadiazole ring allows it to penetrate the mycolic acid

layer of M. tuberculosis.
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Quantitative Data: Minimum Inhibitory Concentration
(MIC)

Strain Compound Type
MIC (

g/mL)

Reference
Standard (MIC)

S. aureus (Gram +)
5-Amino-1,2,4-

thiadiazole
4 - 8 Ciprofloxacin (0.5 - 1)

E. coli (Gram -)
3-Aryl-1,2,4-

thiadiazole
16 - 32 Ampicillin (2 - 4)

M. tuberculosis

H37Rv

1,2,4-Oxadiazole-

Thiadiazole
0.25 Isoniazid (0.05)

Synthesis & Production
To access these bioactive molecules, the Oxidative Dimerization of Thioamides is the industry-

standard "Green Chemistry" approach.

Validated Synthetic Protocol
Reaction:

Reagents: Primary thioamide (1.0 equiv), Molecular Iodine (

, 10 mol% catalyst), Water (solvent).

Procedure:

Dissolve thioamide in water in a round-bottom flask.

Add catalytic iodine.

Stir under an oxygen atmosphere (balloon) or open air at 60°C for 4-6 hours.

Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Workup:
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Cool to room temperature. The product often precipitates.

Filter the solid and wash with sodium thiosulfate solution (to remove residual iodine).

Recrystallize from Ethanol.

Yield: Typically 85-95% (High Atom Economy).

Visualization: Synthetic Workflow
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Caption: Iodine-catalyzed green synthesis of 1,2,4-thiadiazoles via oxidative dimerization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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